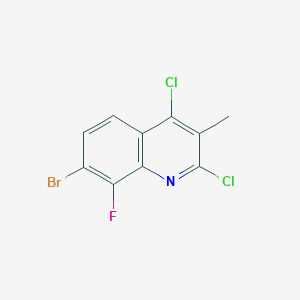

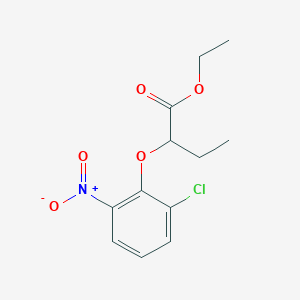

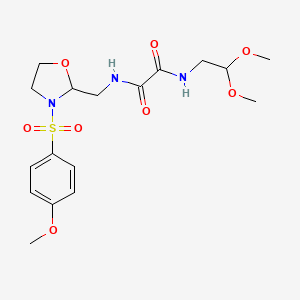

Ethyl 2-(2-chloro-6-nitrophenoxy)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves a variety of chemical reactions, including base-catalyzed Smiles rearrangement and reactions with aminoethanols, indicating a complex synthesis pathway that can be optimized for various derivatives of ethyl 2-(2-chloro-6-nitrophenoxy)butanoate (Knipe, Sridhar, & Lound-Keast, 1977).

Molecular Structure Analysis

X-ray analysis provides detailed insights into the molecular and crystal structures of derivatives, showcasing the importance of structural configuration in determining the physical and chemical properties of these compounds. The orientation of functional groups and the overall molecular shape play critical roles in their reactivity and interaction with other molecules (Hoffmann, Böhme, & Hartung, 1995).

Chemical Reactions and Properties

Ethyl 2-(2-chloro-6-nitrophenoxy)butanoate and its derivatives undergo a variety of chemical reactions, including Michael addition and Lossen rearrangement. These reactions are essential for the synthesis of hydroxamic acids and ureas from carboxylic acids, illustrating the compound's versatility as a reagent in organic synthesis (Gaudemar-Bardone & Mladenova, 1990), (Thalluri, Manne, Dev, & Mandal, 2014).

Physical Properties Analysis

The physical properties of ethyl 2-(2-chloro-6-nitrophenoxy)butanoate derivatives, such as melting points and solubility, are closely related to their molecular structure. The crystal and molecular structure analyses reveal the influence of functional group orientation and molecular conformation on these properties, which is critical for applications in material science and chemical engineering (Çolak, Karayel, Buldurun, & Turan, 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of ethyl 2-(2-chloro-6-nitrophenoxy)butanoate derivatives, are determined by their functional groups and molecular structure. Studies on the synthesis, characterization, and reaction mechanisms of these compounds provide insights into their potential applications in organic synthesis and material science (Percec & Lee, 1992).

Scientific Research Applications

Synthesis and Chemical Properties

- Ethyl 2-(2-chloro-6-nitrophenoxy)butanoate is involved in the preparation of specific amines. In a study by Knipe, Sridhar, and Lound-Keast (1977), 2-(p-Nitrophenoxy)ethylamines were synthesized using reactions of 2-aminoethanols with p-chloronitrobenzene, a process relevant to the synthesis of similar compounds (Knipe, Sridhar, & Lound-Keast, 1977).

Catalysis and Reaction Mechanisms

- In a study by Zhu, Lan, and Kwon (2003), Ethyl 2-methyl-2,3-butadienoate, a compound structurally similar to Ethyl 2-(2-chloro-6-nitrophenoxy)butanoate, was used in phosphine-catalyzed [4 + 2] annulation, leading to the synthesis of tetrahydropyridines. This highlights the compound's potential in catalytic processes and synthesis of complex organic structures (Zhu, Lan, & Kwon, 2003).

Biochemical Interactions and Studies

- The compound's derivatives may interact with biological systems, as indicated in a study by Zhou, Meng, and Yu (2011). They investigated ethyl trans-2-butenoate, a compound structurally related to Ethyl 2-(2-chloro-6-nitrophenoxy)butanoate, examining its effects on methane production and microbial populations in vitro. Such studies suggest potential applications in biochemistry and environmental science (Zhou, Meng, & Yu, 2011).

Environmental and Toxicological Research

- The compound may also be relevant in environmental and toxicological studies. For example, Hardin et al. (1981) conducted reproductive toxicity and teratogenic potential studies on various industrial chemicals. While Ethyl 2-(2-chloro-6-nitrophenoxy)butanoate was not directly studied, similar compounds were examined, indicating the importance of such chemicals in environmental health research (Hardin et al., 1981).

properties

IUPAC Name |

ethyl 2-(2-chloro-6-nitrophenoxy)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO5/c1-3-10(12(15)18-4-2)19-11-8(13)6-5-7-9(11)14(16)17/h5-7,10H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQSGTMRPIJHMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)OC1=C(C=CC=C1Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-chloro-6-nitrophenoxy)butanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2494596.png)

![1-Methyl-7-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B2494610.png)